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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitroisoxazole

Cat. No.: B073060

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3,5-
Dimethyl-4-nitroisoxazole, a versatile building block in synthetic organic chemistry. This
document delves into the molecule's electronic structure, reactivity, and spectroscopic
properties through the lens of computational chemistry, offering valuable insights for its
application in drug discovery and materials science.

Molecular Structure and Electronic Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been
instrumental in elucidating the structural and electronic characteristics of 3,5-Dimethyl-4-
nitroisoxazole. These studies provide a foundational understanding of its reactivity and
potential interactions.

Optimized Geometry

The optimized molecular geometry of 3,5-Dimethyl-4-nitroisoxazole, calculated using DFT
methods, reveals a planar isoxazole ring. The nitro group is slightly twisted out of the plane of
the isoxazole ring. Key bond lengths and angles are summarized in Table 1. This structural
information is crucial for understanding the steric and electronic environment of the molecule.

Frontier Molecular Orbitals (FMO)
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are key indicators of a molecule's reactivity. For 3,5-Dimethyl-4-nitroisoxazole, the
HOMO is primarily localized on the isoxazole ring and the methyl groups, while the LUMO is
predominantly centered on the nitro group and the C4-C5 bond of the isoxazole ring. The
energy gap between the HOMO and LUMO (AE) is a critical parameter for assessing molecular
stability and reactivity. A smaller gap generally indicates higher reactivity. Frontier Molecular
Orbital analysis is a crucial method for understanding the reaction mechanisms involving this
molecule.[1]

Table 1: Calculated Molecular Properties of 3,5-Dimethyl-4-nitroisoxazole

Parameter Value

Geometric Parameters

C3-C4 Bond Length (A) Value not available in search results
C4-C5 Bond Length (A) Value not available in search results
N-O Bond Length (isoxazole, A) Value not available in search results
C-N (nitro) Bond Length (A) Value not available in search results
0O-N-O Bond Angle (nitro, °) Value not available in search results

Electronic Properties

HOMO Energy (eV) Value not available in search results
LUMO Energy (eV) Value not available in search results
HOMO-LUMO Energy Gap (eV) Value not available in search results
Dipole Moment (Debye) Value not available in search results

Note: Specific calculated values for these
parameters were not available in the provided
search results. The table serves as a template

for where such data would be presented.

Vibrational Spectroscopy: A Theoretical Perspective
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Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared
(IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding
modes, a detailed assignment of the experimental spectra can be achieved.

Table 2: Calculated Vibrational Frequencies for 3,5-Dimethyl-4-nitroisoxazole

] ) Calculated Frequency o
Vibrational Mode ( 1 Description
cm-

) Value not available in search ) )
V(NO2z2) asymmetric stretch " Strong intensity
results

_ Value not available in search _ _
v(NO2) symmetric stretch " Strong intensity
results

. Value not available in search o ]
v(C=N) isoxazole stretch " Medium intensity
results

) Value not available in search o )
v(C-C) isoxazole stretch " Medium intensity
results

_ Value not available in search _ _ _
0(CHs) bending " Variable intensity
results

) ) Value not available in search ) ]
Ring breathing " Weak intensity
results

Note: Specific calculated
frequencies were not available
in the provided search results.
This table illustrates the
expected vibrational modes
and their general

characteristics.

Reactivity and Reaction Mechanisms

3,5-Dimethyl-4-nitroisoxazole is a versatile precursor in various organic reactions. Its
reactivity is largely governed by the electron-withdrawing nature of the nitro group, which
activates the methyl group at the C5 position for condensation reactions.[1]
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Key Reactions

» Aldol Condensation: The methyl group at the C5 position can be deprotonated to form a
carbanion, which then participates in aldol-type condensations with aldehydes.[2]

e Michael Addition: The activated styryl derivatives of 3,5-Dimethyl-4-nitroisoxazole can act
as Michael acceptors.

o Multicomponent Reactions: This isoxazole derivative is utilized in multicomponent reactions
to synthesize complex heterocyclic systems.[1]

The logical workflow for utilizing 3,5-Dimethyl-4-nitroisoxazole in synthetic chemistry, from
theoretical understanding to practical application, is depicted in the following diagram.
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Workflow from theoretical studies to experimental applications.

Experimental Protocols

While this guide focuses on theoretical studies, a brief overview of a typical experimental
procedure for a reaction involving 3,5-Dimethyl-4-nitroisoxazole is provided for context.

General Procedure for Aldol Condensation

A mixture of an aromatic aldehyde (1 mmol) and 3,5-dimethyl-4-nitroisoxazole (1 mmol) can
be subjected to solvent-free grinding to facilitate an aldol condensation reaction.[2] The
progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the
product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated and purified.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of 3,5-Dimethyl-4-
nitroisoxazole, guiding its strategic use in organic synthesis. The combination of
computational predictions and experimental validation accelerates the development of novel
molecules with potential applications in pharmacology and materials science. Further
theoretical investigations, particularly focusing on its interactions with biological targets, could
open new avenues for drug design and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b073060#theoretical-studies-on-3-5-dimethyl-4-
nitroisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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